Cas no 2421217-05-0 (Pomalidomide-amino-PEG5-NH2 hydrochloride)

Pomalidomide-amino-PEG5-NH2 hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Acetamide, 2-[(14-amino-3,6,9,12-tetraoxatetradec-1-yl)oxy]-N-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-, hydrochloride (1:1)
- Pomalidomide-amino-PEG5-NH2 hydrochloride
- G16818
- HY-133816
- 17-Amino-n-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-3,6,9,12,15-pentaoxaheptadecanamide hydrochloride
- Pomalidomide-amino-PEG5-NH2 hydrochloride?
- Pomalidomide-PEG5-NH2 hydrochloride
- AKOS040757763
- MS-30488
- Pomalidomide-amino-PEG5-NH2 (hydrochloride)
- CS-0133646
- 2421217-05-0
- DA-76992
-
- Inchi: 1S/C25H34N4O10.ClH/c26-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-21(31)27-18-3-1-2-17-22(18)25(34)29(24(17)33)19-4-5-20(30)28-23(19)32;/h1-3,19H,4-16,26H2,(H,27,31)(H,28,30,32);1H
- InChI Key: VQFIXEMZYHCOIK-UHFFFAOYSA-N
- SMILES: O=C1N(C2CCC(=O)NC2=O)C(=O)C2=CC=CC(NC(=O)COCCOCCOCCOCCOCCN)=C12.Cl
Computed Properties
- Exact Mass: 586.2041710g/mol
- Monoisotopic Mass: 586.2041710g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 40
- Rotatable Bond Count: 18
- Complexity: 857
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 185Ų
Pomalidomide-amino-PEG5-NH2 hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P027LK3-100mg |
Pomalidomide-amino-PEG5-NH2 hydrochloride |
2421217-05-0 | 99% | 100mg |
$1524.00 | 2024-05-21 | |
1PlusChem | 1P027LK3-25mg |
Pomalidomide-amino-PEG5-NH2 hydrochloride |
2421217-05-0 | 99% | 25mg |
$586.00 | 2024-05-21 | |
1PlusChem | 1P027LK3-50mg |
Pomalidomide-amino-PEG5-NH2 hydrochloride |
2421217-05-0 | 99% | 50mg |
$975.00 | 2024-05-21 | |
MedChemExpress | HY-133816-100mg |
Pomalidomide-amino-PEG5-NH2 hydrochloride |
2421217-05-0 | 99.58% | 100mg |
¥13000 | 2023-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P933625-25mg |
Pomalidomide-amino-PEG5-NH2 hydrochloride |
2421217-05-0 | ≥95% | 25mg |
¥4,052.70 | 2022-08-31 | |
MedChemExpress | HY-133816-50mg |
Pomalidomide-amino-PEG5-NH2 hydrochloride |
2421217-05-0 | 99.58% | 50mg |
¥8200 | 2024-07-20 | |
MedChemExpress | HY-133816-25mg |
Pomalidomide-amino-PEG5-NH2 hydrochloride |
2421217-05-0 | 99.58% | 25mg |
¥4800 | 2024-07-20 |
Pomalidomide-amino-PEG5-NH2 hydrochloride Related Literature
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Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
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Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
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Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
Additional information on Pomalidomide-amino-PEG5-NH2 hydrochloride
Introduction to Pomalidomide-amino-PEG5-NH2 hydrochloride (CAS No. 2421217-05-0)
Pomalidomide-amino-PEG5-NH2 hydrochloride, a compound with the chemical identifier CAS No. 2421217-05-0, represents a significant advancement in the field of pharmaceutical chemistry and biomedicine. This compound is a derivative of pomalidomide, a well-known immunomodulatory agent that has garnered considerable attention for its therapeutic potential in treating certain types of cancer and inflammatory diseases. The addition of an amino group and a PEG5 (polyethylene glycol with a molecular weight of 5 kDa) moiety to the pomalidomide core enhances its pharmacokinetic properties, making it a promising candidate for various clinical applications.
The Pomalidomide-amino-PEG5-NH2 hydrochloride molecule is designed to leverage the immunomodulatory effects of pomalidomide while improving solubility, stability, and bioavailability. These modifications are crucial for optimizing drug delivery systems, ensuring that the therapeutic agent can reach its target sites more effectively. The hydrochloride salt form further enhances the compound's solubility in aqueous solutions, which is essential for formulation into injectable or oral medications.
Recent research in the field of oncology has highlighted the importance of immunomodulatory agents in cancer therapy. Pomalidomide, originally developed as an immunosuppressive drug, has shown significant promise in treating multiple myeloma and other hematological malignancies. The mechanism of action involves modulation of immune responses, particularly by inhibiting the production of thymidine phosphorylase (TP), an enzyme essential for DNA synthesis in rapidly dividing cells. By inhibiting TP, pomalidomide disrupts tumor cell proliferation and enhances immune surveillance.
The introduction of the amino-PEG5 moiety into pomalidomide-amino-PEG5-NH2 hydrochloride aims to address some of the limitations associated with traditional pomalidomide formulations. Polyethylene glycol (PEG) is a widely used polymer in pharmaceuticals due to its biocompatibility and ability to prolong circulation time in the bloodstream. This property is particularly beneficial for targeted drug delivery systems, as it reduces clearance rates and allows for sustained release of the active compound.
Current studies are exploring the potential applications of pomalidomide-amino-PEG5-NH2 hydrochloride in various therapeutic contexts beyond oncology. For instance, its immunomodulatory properties make it a candidate for treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Additionally, preliminary research suggests that this compound may have applications in anti-inflammatory therapies, leveraging its ability to modulate immune responses without causing excessive immunosuppression.
The development of novel drug formulations often involves extensive preclinical and clinical testing to evaluate their safety and efficacy. Pomalidomide-amino-PEG5-NH2 hydrochloride is no exception. Researchers are conducting rigorous studies to determine optimal dosing regimens, assess potential side effects, and identify populations that may benefit most from this therapy. These efforts are critical for translating laboratory findings into effective clinical treatments that can improve patient outcomes.
In conclusion, pomalidomide-amino-PEG5-NH2 hydrochloride represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structure combines the immunomodulatory benefits of pomalidomide with enhanced pharmacokinetic properties provided by PEGylation and amino group modifications. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a crucial role in future medical treatments.
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